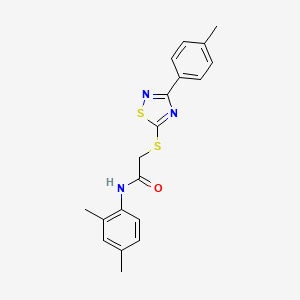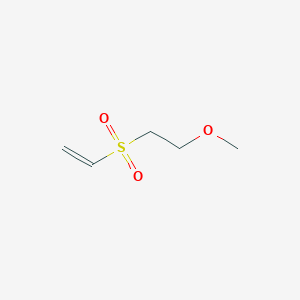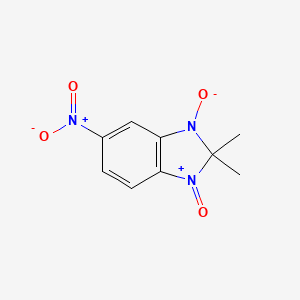
4-Chloro-2-aminobutanoic acid hydrochloride
Overview
Description
4-Chloro-2-aminobutanoic acid hydrochloride is a useful research compound. Its molecular formula is C4H9Cl2NO2 and its molecular weight is 174.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
4-Chloro-2-aminobutanoic acid hydrochloride serves as a critical intermediate in the synthesis of pharmacologically active substances. Its derivatives exhibit significant pharmacological activities, such as nootropic and myorelaxant effects, illustrated by compounds like Phenibut and Baclofen, respectively. Research demonstrates various methods for synthesizing substituted aminobutyric acids, highlighting the hydrolysis of oxopyrrolidinecarboxylic acids as a direct and efficient approach for preparing γ-aminobutyric acid hydrochlorides (Vasil'eva et al., 2016).
Pharmacological Significance
Enantiomeric separation of 4-chloro-2-aminobutanoic acid derivatives has been studied to evaluate their pharmacological activities, with findings suggesting significant differences in effectiveness between enantiomers. Such research underlines the importance of stereochemistry in the development of more effective and selective therapeutic agents (Witczuk et al., 1980).
Biochemical Applications
Studies on substituted 4-aminobutanoic acids have explored their roles as substrates for enzymes like gamma-aminobutyric acid aminotransferase, emphasizing the biochemical and medicinal relevance of these compounds in neurotransmitter metabolism and the potential for designing specific enzyme inhibitors (Silverman & Levy, 1981).
Innovative Derivatives and Their Applications
Research has also focused on creating novel derivatives of 4-chloro-2-aminobutanoic acid, such as tetrazole-containing compounds, for potential use in pharmaceuticals. These studies showcase the versatility of 4-chloro-2-aminobutanoic acid in synthesizing new molecules with possible therapeutic applications (Putis et al., 2008).
Material Science and Corrosion Inhibition
In material science, derivatives of 4-aminobutanoic acid, including those incorporating 4-chloro-2-aminobutanoic acid, have been explored as corrosion inhibitors for metals, demonstrating the compound's utility beyond biomedical applications. Such research highlights its potential in protecting infrastructure in oil installations against corrosion, underscoring the broad applicability of this chemical in various industries (Fadel & Yousif, 2020).
Properties
IUPAC Name |
2-amino-4-chlorobutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTMKIIZPMXFLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2818025.png)


![ethyl 4-{4-[4-(1H-imidazol-1-yl)benzoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate](/img/structure/B2818030.png)
![Tert-butyl 2-[1-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetate](/img/structure/B2818031.png)
![N-benzyl-3-{[2-(4-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2818035.png)


![(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methylphenyl)methoxy]amine](/img/structure/B2818040.png)




![3-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2818048.png)
